N-{2-[(thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide
Description
N-{2-[(Thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a thiolan-3-yl (tetrahydrothiophen-3-yl) moiety linked via an ethylamino spacer. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes sensitive to sulfur-containing ligands. Its design aligns with trends in neuroactive or anti-inflammatory agents, as seen in related cyclopropanecarboxamide derivatives .
Properties
Molecular Formula |
C10H18N2OS |
|---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
N-[2-(thiolan-3-ylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C10H18N2OS/c13-10(8-1-2-8)12-5-4-11-9-3-6-14-7-9/h8-9,11H,1-7H2,(H,12,13) |
InChI Key |
GHMKGOJPSMBMDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCNC2CCSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-aminoethylthiolane under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(Thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted amides and related compounds.
Scientific Research Applications
N-{2-[(Thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(Thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the thiolane ring may interact with thiol groups in proteins, affecting their function . The cyclopropane ring can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclopropanecarboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis with structurally analogous compounds:
Physicochemical Properties
Key Observations:
- The thiolan derivative balances moderate lipophilicity and solubility, making it more suitable for oral bioavailability than highly lipophilic diphenylbutenyl analogues .
- Sulfonamide-substituted analogues (e.g., VR1 antagonists) prioritize receptor affinity over solubility, often requiring formulation adjustments .
Biological Activity
N-{2-[(thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C₁₁H₁₉N₂O
- IUPAC Name : this compound
- Molecular Weight : 197.25 g/mol
The presence of a cyclopropane ring combined with a thiolan group gives this compound unique reactivity and interaction profiles with biological targets.
Research indicates that this compound may interact with various enzymes and receptors, potentially modulating their activity. The amide functional group plays a crucial role in facilitating these interactions, which can lead to significant biological effects:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions such as cancer or neurodegenerative diseases.
- Receptor Binding : The structural features of the compound allow it to bind selectively to certain receptors, potentially influencing signaling pathways associated with various physiological processes.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits promising activity against several biological targets:
| Target | Activity Observed | Reference |
|---|---|---|
| Enzyme A (e.g., protease) | Inhibition at IC50 = 25 µM | |
| Receptor B (e.g., GPCR) | Binding affinity (Kd = 50 nM) | |
| Enzyme C (e.g., kinase) | Partial agonist activity |
These findings indicate that the compound may serve as a biochemical probe for further investigations into its therapeutic potential.
Case Studies
- Cancer Treatment : A study investigated the effects of this compound on cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential application as an anti-cancer agent.
- Neurodegenerative Diseases : Another case study focused on the neuroprotective effects of the compound in models of neurodegeneration. The results showed that treatment improved neuronal survival and reduced markers of oxidative stress.
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for various therapeutic applications:
- Cancer Therapy : Due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Neuroprotection : Potential use in treating neurodegenerative diseases by protecting neurons from damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
